molecular formula C20H18N2O5 B7710592 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide

2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide

Cat. No. B7710592
M. Wt: 366.4 g/mol
InChI Key: PEGQAUPDWUILLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide selectively inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of the enzyme and leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. The inhibition of PKC activity by 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a wide range of effects on cellular processes, including apoptosis, cell migration, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide are diverse and depend on the specific cellular process being studied. Inhibition of PKC activity by this compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve insulin sensitivity in diabetic animal models. Additionally, 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to modulate the activity of various ion channels and receptors, suggesting that it may have additional effects on cellular processes beyond the inhibition of PKC.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its selectivity for PKC. This allows researchers to specifically target this enzyme and study its role in various cellular processes. Additionally, the compound has been extensively studied and its mechanism of action is well understood, making it a valuable tool for investigating PKC-related signaling pathways. However, one limitation of using 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is its potential for off-target effects on other cellular processes. Researchers must carefully consider the concentration and duration of exposure to the compound to minimize these effects.

Future Directions

There are several future directions for the use of 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in scientific research. One area of interest is the role of PKC in the development and progression of cancer. The inhibition of PKC activity by 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to induce apoptosis in cancer cells, suggesting that this compound may have potential as a therapeutic agent for the treatment of cancer. Additionally, the compound has been shown to improve insulin sensitivity in diabetic animal models, suggesting that it may have potential as a treatment for diabetes. Finally, the use of 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in the study of ion channels and receptors may lead to the development of new therapeutic agents for a variety of diseases.

Synthesis Methods

The synthesis of 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of ethyl 2-(bromomethyl)acetate with 2-nitroaniline in the presence of a palladium catalyst. The resulting intermediate is then treated with 4-methylbenzoyl chloride to yield the final product. This method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been widely used in scientific research due to its ability to selectively inhibit the activity of protein kinase C (PKC). PKC is an important enzyme that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and diabetes. 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has also been used as a tool in the study of the role of PKC in various biological processes.

properties

IUPAC Name

ethyl 3-[(4-methylbenzoyl)oxymethyl]-1-oxidoquinoxalin-1-ium-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-26-20(24)18-16(21-15-6-4-5-7-17(15)22(18)25)12-27-19(23)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGQAUPDWUILLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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